CADION 2B

Description

The exact mass of the compound 1-Triazene, 1-(4-nitro-1-naphthalenyl)-3-[4-(phenylazo)phenyl]- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 66472. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

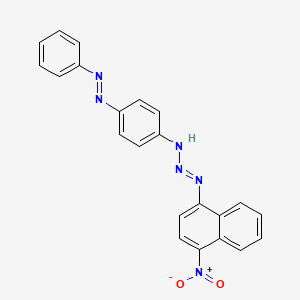

Structure

3D Structure

Properties

IUPAC Name |

N-[(4-nitronaphthalen-1-yl)diazenyl]-4-phenyldiazenylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H16N6O2/c29-28(30)22-15-14-21(19-8-4-5-9-20(19)22)26-27-25-18-12-10-17(11-13-18)24-23-16-6-2-1-3-7-16/h1-15H,(H,25,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXHDVJVLFBXOGN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N=NC2=CC=C(C=C2)NN=NC3=CC=C(C4=CC=CC=C43)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H16N6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1064457 | |

| Record name | 1-Triazene, 1-(4-nitro-1-naphthalenyl)-3-[4-(phenylazo)phenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1064457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

396.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6708-61-8 | |

| Record name | Cadion 2B | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6708-61-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cadion 2B | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006708618 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC66472 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66472 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Triazene, 1-(4-nitro-1-naphthalenyl)-3-[4-(2-phenyldiazenyl)phenyl]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Triazene, 1-(4-nitro-1-naphthalenyl)-3-[4-(phenylazo)phenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1064457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CADION 2B | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XEO4Q15KZI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of CADION 2B

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of CADION 2B (CAS No: 6708-61-8), a complex diazoamino compound with applications in analytical chemistry. Due to the limited availability of a direct, published synthesis protocol, this document outlines a plausible, multi-step synthetic pathway based on established organic chemistry principles. The guide also details the standard methods for the characterization of this compound, compiling available data and outlining expected outcomes from various spectroscopic and analytical techniques. This document is intended to serve as a foundational resource for researchers interested in the synthesis, analysis, and further application of this compound.

Introduction

This compound, systematically named 1-(4-nitro-1-naphthalenyl)-3-[4-(phenylazo)phenyl]-1-triazene, is an organic compound characterized by the presence of both an azo group (-N=N-) and a triazene (-N=N-N-) linkage. Its complex conjugated system imparts chromophoric properties, making it useful in analytical chemistry, particularly in the spectrophotometric determination of heavy metals.[][2] For instance, it forms a colored complex with silver, allowing for its quantitative analysis.[2] Despite its utility, detailed information regarding its synthesis and comprehensive characterization is not widely available in the public domain. This guide aims to fill that gap by proposing a detailed synthetic route and outlining a thorough characterization workflow.

Physicochemical Properties of this compound

A summary of the known quantitative data for this compound is presented in Table 1.

| Property | Value | Reference(s) |

| CAS Number | 6708-61-8 | [][3] |

| Molecular Formula | C₂₂H₁₆N₆O₂ | [][4][5] |

| Molecular Weight | 396.41 g/mol | [][4] |

| Boiling Point | 603.8 ± 65.0 °C (Predicted) | [] |

| Density | 1.31 ± 0.1 g/cm³ (Predicted) | [] |

| Purity | ≥95% (Commercially available) | [] |

| UV-Vis λmax (Ag+ complex) | 565 nm | [2] |

Proposed Synthesis of this compound

The synthesis of this compound is a multi-step process that involves the preparation of two key aromatic amine precursors, followed by a diazotization and coupling reaction to form the final triazene structure. The overall proposed synthetic workflow is illustrated in the diagram below.

Caption: Proposed multi-step synthesis workflow for this compound.

Experimental Protocols

The following are detailed, proposed experimental protocols for each major step in the synthesis of this compound, based on standard and reliable organic synthesis procedures for analogous compounds.

3.1.1. Synthesis of Precursor 1: p-Aminoazobenzene

-

Materials: Aniline, Sodium Nitrite (NaNO₂), concentrated Hydrochloric Acid (HCl), ice.

-

Procedure:

-

In a beaker, dissolve aniline (2 molar equivalents) in a mixture of concentrated HCl and water.

-

Cool the solution to 0-5°C in an ice bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (1 molar equivalent) to the aniline solution with constant stirring, maintaining the temperature below 5°C. This forms the benzenediazonium chloride in situ.

-

The diazonium salt will then couple with the excess aniline present in the acidic medium.

-

Continue stirring for 30-60 minutes in the ice bath.

-

The intermediate diazoaminobenzene will rearrange to the more stable p-aminoazobenzene.

-

The product can be isolated by neutralization of the reaction mixture, followed by filtration and recrystallization from a suitable solvent like ethanol.

-

3.1.2. Synthesis of Precursor 2: 4-Nitro-1-naphthylamine

-

Materials: 1-Nitronaphthalene, Hydroxylamine hydrochloride (NH₂OH·HCl), Potassium hydroxide (KOH), Ethanol, Methanol.

-

Procedure:

-

Dissolve 1-nitronaphthalene and powdered hydroxylamine hydrochloride in ethanol in a flask and heat the mixture to 50-60°C.

-

Prepare a solution of potassium hydroxide in methanol.

-

Gradually add the methanolic KOH solution to the heated ethanol solution over a period of 1 hour with vigorous stirring.

-

Continue stirring for an additional hour.

-

Pour the warm solution slowly into a large volume of ice water.

-

Collect the precipitated solid by filtration and wash thoroughly with water.

-

Purify the crude 4-nitro-1-naphthylamine by recrystallization from ethanol to obtain the product as long, golden-orange needles.

-

3.1.3. Final Synthesis of this compound: Diazotization and Coupling

-

Materials: 4-Nitro-1-naphthylamine, p-Aminoazobenzene, Sodium Nitrite (NaNO₂), concentrated Hydrochloric Acid (HCl), Sodium Hydroxide (NaOH), ice.

-

Procedure:

-

Suspend 4-nitro-1-naphthylamine (1 molar equivalent) in a mixture of concentrated HCl and water.

-

Cool the suspension to 0-5°C in an ice bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (1 molar equivalent) with constant stirring, keeping the temperature below 5°C to form the 4-nitro-1-naphthalenediazonium salt.

-

In a separate beaker, dissolve p-aminoazobenzene (1 molar equivalent) in a dilute aqueous solution of sodium hydroxide to form the corresponding phenoxide/anilide which is more reactive for coupling.

-

Cool the p-aminoazobenzene solution to 0-5°C.

-

Slowly add the cold diazonium salt solution to the cold p-aminoazobenzene solution with vigorous stirring. A colored precipitate of this compound should form.

-

Maintain the temperature at 0-5°C and continue stirring for 1-2 hours to ensure the completion of the coupling reaction.

-

Collect the crude this compound by filtration, wash with cold water until the washings are neutral.

-

Purify the product by recrystallization from a suitable solvent (e.g., ethanol, acetic acid, or DMF-water mixture).

-

Characterization of this compound

A comprehensive characterization of the synthesized this compound is essential to confirm its identity, purity, and structure. The following techniques are recommended.

Spectroscopic Characterization

| Technique | Expected Observations |

| UV-Visible Spectroscopy | The UV-Vis spectrum in a suitable solvent (e.g., ethanol or DMSO) is expected to show strong absorption bands in the visible region due to the extensive π-conjugation of the azo and triazene systems. The λmax is anticipated to be in the range of 400-600 nm. |

| Fourier-Transform Infrared (FT-IR) Spectroscopy | The FT-IR spectrum (KBr pellet or ATR) should exhibit characteristic absorption bands: N=N stretching (azo group) around 1400-1450 cm⁻¹ (often weak), N=N stretching (triazene) around 1410-1460 cm⁻¹, C-N stretching around 1200-1350 cm⁻¹, aromatic C-H stretching above 3000 cm⁻¹, and strong bands for the nitro group (NO₂) at approximately 1520 cm⁻¹ (asymmetric) and 1340 cm⁻¹ (symmetric). |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | ¹H NMR: The spectrum (in a suitable deuterated solvent like DMSO-d₆) will show a complex pattern of signals in the aromatic region (typically 7.0-9.0 ppm) corresponding to the protons of the phenyl and naphthyl rings. ¹³C NMR: The spectrum will display a number of signals in the aromatic region (110-160 ppm) corresponding to the different carbon atoms in the structure. |

| Mass Spectrometry (MS) | Mass spectrometry (e.g., ESI-MS) should show the molecular ion peak [M]+ or protonated molecule [M+H]+ corresponding to the molecular weight of this compound (396.41 g/mol ). |

Purity Assessment

-

Thin-Layer Chromatography (TLC): TLC can be used to monitor the progress of the reaction and to assess the purity of the final product using a suitable solvent system.

-

High-Performance Liquid Chromatography (HPLC): HPLC provides a more quantitative measure of purity.

-

Melting Point Determination: A sharp melting point range for the recrystallized product is indicative of high purity.

Biological Signaling Pathway

Currently, there is no specific information available in the scientific literature detailing a biological signaling pathway directly involving this compound. Its primary documented applications are in the field of analytical chemistry. Further research would be required to investigate any potential biological activity or interactions with cellular signaling cascades.

Conclusion

This technical guide provides a comprehensive, albeit proposed, framework for the synthesis and characterization of this compound. The outlined multi-step synthesis is based on well-established chemical reactions and should provide a reliable starting point for researchers. The detailed characterization plan will ensure the confirmation of the synthesized product's identity and purity. While the biological activity of this compound remains unexplored, this guide provides the necessary chemical foundation for producing the compound for such future investigations.

References

CADION 2B molecular formula and weight

For Researchers, Scientists, and Drug Development Professionals

Core Molecular Properties

CADION 2B is a chemical compound with the molecular formula C22H16N6O2.[][2][3][4] It has a molecular weight of approximately 396.41 g/mol .[][2] The compound is registered under the CAS Number 6708-61-8. It is important to distinguish this compound as a specific chemical entity from commercially available "this compound Reagent Solutions," which may contain other components and are formulated for specific applications like the detection of calcium and magnesium ions.[5]

| Property | Value | Reference |

| Molecular Formula | C22H16N6O2 | [][2][3][4] |

| Molecular Weight | ~396.41 g/mol | [][2] |

| CAS Number | 6708-61-8 |

Primary Application: Spectrophotometric Analysis

This compound is primarily utilized as a chromogenic reagent in analytical chemistry for the spectrophotometric determination of heavy metal ions, most notably silver (Ag⁺).[][6] This method is valued for its high sensitivity and selectivity.

Mechanism of Action in Silver Detection

The fundamental principle behind the use of this compound in silver detection is the formation of a colored complex. In an alkaline environment and in the presence of a surfactant such as Triton X-100, this compound reacts with silver ions to produce a stable, dark red-violet complex.[6] This resulting complex exhibits a distinct absorption maximum at a wavelength of 565 nm, which allows for its quantification using a spectrophotometer. The intensity of the color is directly proportional to the concentration of silver in the sample, adhering to the Beer-Lambert Law within a specific concentration range.

Experimental Protocol: Spectrophotometric Determination of Silver

The following is a detailed methodology for the determination of silver ions in an aqueous sample using this compound.

Reagents and Solutions

-

This compound Solution: Prepare a standard solution of this compound of a specified concentration in a suitable solvent.

-

Triton X-100 Solution: Prepare a solution of Triton X-100 to act as a surfactant.

-

Buffer Solution (pH 9.2): A buffer solution is required to maintain the optimal alkaline pH for the complex formation.

-

Standard Silver Solution: A stock solution of a known silver concentration from which calibration standards will be prepared.

-

EDTA Solution (Masking Agent): An optional solution of ethylenediaminetetraacetic acid (EDTA) can be used to mask potential interference from other metal cations.[6]

Instrumentation

-

Spectrophotometer capable of measuring absorbance at 565 nm.

-

pH meter.

-

Standard laboratory glassware.

Experimental Procedure

-

Preparation of Calibration Curve:

-

Prepare a series of standard solutions of silver with concentrations ranging from 0.02 to 0.8 µg/mL by diluting the stock silver solution.[6]

-

To each standard, add the this compound solution, Triton X-100 solution, and the pH 9.2 buffer.

-

Allow sufficient time for the color of the complex to develop fully.

-

Measure the absorbance of each standard at 565 nm against a reagent blank.

-

Plot a graph of absorbance versus concentration to create the calibration curve.

-

-

Sample Analysis:

-

Take a known volume of the water sample to be analyzed.

-

Add the same amounts of this compound solution, Triton X-100 solution, and pH 9.2 buffer as used for the standards.

-

If interfering ions are suspected, add the EDTA masking agent.[6]

-

Allow for the color to develop.

-

Measure the absorbance of the sample at 565 nm.

-

Determine the concentration of silver in the sample by comparing its absorbance to the calibration curve.

-

Quantitative Data Summary

| Parameter | Value | Reference |

| Wavelength of Maximum Absorption (λmax) | 565 nm | [6] |

| Optimal pH | 9.2 | [6] |

| Linear Range (Beer's Law) | 0.02 - 0.8 µg/mL | [6] |

| Molar Absorptivity | 1.0 x 10⁵ L·mol⁻¹·cm⁻¹ | [6] |

Signaling Pathways and Biological Activity

Extensive searches of scientific literature and chemical databases did not yield any evidence of this compound being involved in biological signaling pathways or possessing any characterized biological activity. Its primary and currently known application is in the field of analytical chemistry as a chromogenic reagent for metal ion detection. The term "mechanism of action" in the context of this compound refers to the chemical reaction of complex formation with metal ions, which leads to a measurable color change, rather than an interaction with biological systems.

Visualizations

Experimental Workflow for Silver Determination

Caption: Workflow for the spectrophotometric determination of silver using this compound.

Logical Relationship of Components in Silver Detection

Caption: Key components and conditions for the formation and detection of the Ag⁺-CADION 2B complex.

References

Principle of CADION 2B in Spectrophotometric Analysis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principles and applications of CADION 2B as a chromogenic reagent in spectrophotometric analysis. The document details the underlying chemical principles, experimental protocols for the determination of silver and cadmium ions, and summarizes key quantitative data. Visualizations of the reaction mechanism and experimental workflows are provided to facilitate understanding.

Core Principle

This compound, chemically known as 1-(4-nitro-1-naphthalenyl)-3-(4-(phenylazo)phenyl)-1-triazene, is an organic chromogenic reagent that forms colored complexes with specific metal ions. This property makes it a valuable tool for the quantitative determination of these metals using spectrophotometry. The fundamental principle lies in the formation of a stable metal-ligand complex between the metal ion (analyte) and this compound. This complex exhibits a distinct color and, therefore, a unique absorption spectrum in the visible region, which is different from the reagent itself.

The intensity of the color of the complex is directly proportional to the concentration of the metal ion in the sample, following the Beer-Lambert Law. By measuring the absorbance of the solution at the wavelength of maximum absorbance (λmax) of the complex, the concentration of the analyte can be accurately determined. The sensitivity and selectivity of the method can be enhanced by optimizing reaction conditions such as pH and by using surfactants to prevent precipitation of the complex and to increase molar absorptivity.

Spectrophotometric Determination of Silver (Ag⁺)

A highly sensitive and selective method has been developed for the determination of silver ions using this compound. In an alkaline medium and in the presence of a non-ionic surfactant, this compound reacts with silver ions to form a dark red-violet complex.

Quantitative Data

| Parameter | Value | Reference |

| Analyte | Silver (Ag⁺) | [1] |

| pH | 9.2 | [1] |

| Surfactant | Triton X-100 | [1] |

| Wavelength of Maximum Absorbance (λmax) | 565 nm | [1] |

| Molar Absorptivity (ε) | 1.0 x 10⁵ L·mol⁻¹·cm⁻¹ | [1] |

| Linear Range (Beer's Law) | 0.02 - 0.8 µg/mL | [1] |

| Interfering Ions | Cl⁻, Br⁻, I⁻, S²⁻, CN⁻ | [1] |

Experimental Protocol

Reagents:

-

Silver Standard Solution (100 µg/mL): Dissolve 0.1575 g of silver nitrate (AgNO₃) in deionized water and dilute to 1 L.

-

This compound Solution (0.05% w/v): Dissolve 50 mg of this compound in 100 mL of ethanol.

-

Triton X-100 Solution (1% v/v): Dilute 1 mL of Triton X-100 to 100 mL with deionized water.

-

Buffer Solution (pH 9.2): Prepare a boric acid-sodium hydroxide buffer.

-

EDTA Masking Agent (0.1 M): Dissolve 3.722 g of disodium EDTA in 100 mL of deionized water.

Procedure:

-

To a 25 mL volumetric flask, add an aliquot of the sample solution containing 0.5 to 20 µg of silver.

-

Add 2.5 mL of the pH 9.2 buffer solution.

-

Add 2.0 mL of the 1% Triton X-100 solution.

-

Add 1.0 mL of the 0.05% this compound solution.

-

If interfering ions are present, add 1.0 mL of the 0.1 M EDTA solution.

-

Dilute to the mark with deionized water and mix well.

-

Allow the solution to stand for 10 minutes for full color development.

-

Measure the absorbance at 565 nm against a reagent blank prepared in the same manner without the silver standard.

-

Construct a calibration curve by plotting the absorbance of standard solutions versus their concentrations to determine the concentration of the unknown sample.

Spectrophotometric Determination of Cadmium (Cd²⁺)

Quantitative Data (for a related "Cadion IREA" reagent)

| Parameter | Value | Reference |

| Analyte | Cadmium (Cd²⁺) | [2] |

| Wavelength of Maximum Absorbance (λmax) of Reagent | 410 nm | [2] |

| Wavelength of Maximum Absorbance (λmax) of Complex | 490 nm | [2] |

Note: The following experimental protocol is a generalized procedure based on methods for similar chromogenic reagents for cadmium determination. Validation and optimization would be required for its direct application with this compound.

Experimental Protocol (Generalized)

Reagents:

-

Cadmium Standard Solution (100 µg/mL): Dissolve 0.2282 g of cadmium sulfate (3CdSO₄·8H₂O) in deionized water and dilute to 1 L.

-

This compound Solution (0.05% w/v): Dissolve 50 mg of this compound in 100 mL of ethanol.

-

Triton X-100 Solution (1% v/v): Dilute 1 mL of Triton X-100 to 100 mL with deionized water.

-

Buffer Solution (pH ~9-11): Prepare a borate buffer.

Procedure:

-

To a 25 mL volumetric flask, add an aliquot of the sample solution containing an appropriate amount of cadmium.

-

Add a suitable volume of the buffer solution to maintain the optimal pH.

-

Add 2.0 mL of the 1% Triton X-100 solution.

-

Add 1.0 mL of the 0.05% this compound solution.

-

Dilute to the mark with deionized water and mix thoroughly.

-

Allow for a defined period for the color of the complex to stabilize.

-

Measure the absorbance at the λmax of the Cd-CADION 2B complex against a reagent blank.

-

Prepare a series of standards and construct a calibration curve to quantify the cadmium concentration in the sample.

Visualizations

Reaction Mechanism

The core of the analytical method is the chelation of the metal ion by the this compound molecule. The triazene group in the this compound structure is responsible for the complex formation with the metal ion.

Caption: Chelation reaction between a metal ion and this compound.

Experimental Workflow

The general workflow for the spectrophotometric determination of a metal ion using this compound is a straightforward and systematic process.

Caption: General experimental workflow for spectrophotometric analysis.

Stoichiometry Determination: Method of Continuous Variations (Job's Plot)

To determine the stoichiometry of the metal-CADION 2B complex (i.e., the metal-to-ligand ratio), the method of continuous variations, or Job's Plot, is employed. In this method, a series of solutions are prepared where the mole fraction of the metal ion and this compound are varied while keeping the total molar concentration constant. The absorbance of each solution is then measured at the λmax of the complex.

References

An In-depth Technical Guide to the Solubility and Stability of CADION 2B Reagent

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of CADION 2B, a chromogenic reagent primarily used in analytical chemistry. Given the limited availability of direct quantitative data in published literature, this guide combines reported qualitative information with established chemical principles and standard experimental protocols to provide a practical resource for laboratory applications.

Introduction to this compound

This compound, systematically named 1-(4-nitro-1-naphthalenyl)-3-[4-(phenylazo)phenyl]-1-triazene, is an azo dye used as a sensitive chromogenic reagent for the spectrophotometric determination of heavy metals, most notably cadmium and silver. Its utility in forming colored complexes with metal ions allows for their quantification in various samples. Understanding the solubility and stability of this reagent is critical for developing robust and reproducible analytical methods.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Systematic Name | 1-(4-nitro-1-naphthalenyl)-3-[4-(phenylazo)phenyl]-1-triazene |

| CAS Number | 6708-61-8 |

| Molecular Formula | C₂₂H₁₆N₆O₂ |

| Molecular Weight | 396.41 g/mol |

| Appearance | Solid powder (color not specified in literature) |

| Predicted Boiling Point | 603.8 ± 65.0 °C |

| Predicted Density | 1.31 ± 0.1 g/cm³ |

Solubility Profile

Table 2: Qualitative Solubility of this compound

| Solvent | Solubility | Notes |

| Water | Very Low / Practically Insoluble | Inferred from its chemical structure and the common use of surfactants (e.g., Triton X-100) to facilitate its use in aqueous solutions for metal ion analysis. |

| Ethanol | Soluble | Many related azo dyes are soluble in ethanol. Ethanol is a common solvent for preparing stock solutions of organic reagents. |

| Methanol | Soluble | Similar to ethanol, methanol is a plausible solvent for this compound. |

| Acetone | Soluble | A common organic solvent for nonpolar to moderately polar compounds. |

| Dimethyl Sulfoxide (DMSO) | Soluble | A strong aprotic solvent capable of dissolving a wide range of organic compounds. |

| N,N-Dimethylformamide (DMF) | Soluble | Another powerful aprotic solvent suitable for compounds of this nature. |

| Chloroform | Likely Soluble | A common solvent for nonpolar organic compounds. |

Note: The solubilities listed above are qualitative and inferred from general chemical principles and data on analogous compounds. Experimental verification is recommended for specific applications.

Experimental Protocol for Solubility Determination (Shake-Flask Method)

This protocol outlines a standard procedure for determining the solubility of a compound like this compound in a given solvent.

-

Preparation: Add an excess amount of solid this compound to a known volume of the solvent of interest (e.g., ethanol, water) in a sealed, airtight container (e.g., a screw-cap vial).

-

Equilibration: Agitate the mixture at a constant temperature (e.g., 25 °C) using a mechanical shaker or magnetic stirrer for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Cease agitation and allow the undissolved solid to settle. If necessary, centrifuge or filter the solution to separate the saturated solution from the excess solid. A syringe filter (e.g., 0.45 µm PTFE) is often suitable.

-

Quantification: Carefully withdraw a known volume of the clear, saturated supernatant. Dilute the aliquot with a suitable solvent to a concentration within the linear range of an analytical instrument.

-

Analysis: Analyze the concentration of this compound in the diluted sample using a validated analytical method, such as UV-Vis spectrophotometry (at its λmax) or High-Performance Liquid Chromatography (HPLC).

-

Calculation: Calculate the original concentration in the saturated solution, which represents the solubility of this compound in that solvent at the specified temperature.

Stability Profile

The stability of this compound is crucial for its reliable use as an analytical reagent. While specific kinetic studies on its degradation are not available, its stability can be inferred from its chemical structure (a triazene) and its documented applications.

Key Factors Influencing Stability:

-

pH: this compound is used in buffered solutions, often in the basic range (pH 9-11), for the determination of metal ions. This suggests it possesses adequate stability under these conditions for the duration of the analytical procedure. Like many organic dyes, it may be susceptible to degradation under strongly acidic or strongly basic conditions over extended periods.

-

Temperature: As with most organic molecules, elevated temperatures can accelerate degradation. For analytical applications, it is common practice to use freshly prepared solutions and store stock solutions in a refrigerator to minimize thermal degradation.

-

Light: Azo dyes can be sensitive to light, particularly UV radiation, which can induce photochemical degradation. It is advisable to store solutions of this compound in amber glass vials or in the dark to protect them from light.

-

Oxidizing Agents: Azo compounds can be susceptible to oxidation, which can cleave the azo linkage and lead to a loss of color and reactivity. Contact with strong oxidizing agents should be avoided.

Experimental Protocol for Stability Assessment

This protocol describes a general method for evaluating the stability of this compound in solution under various conditions.

-

Solution Preparation: Prepare stock solutions of this compound in a suitable organic solvent (e.g., ethanol). Dilute the stock solution into a series of buffered aqueous solutions at different pH values (e.g., pH 4, 7, and 10).

-

Storage Conditions: Aliquot the solutions into separate, sealed containers for each test condition. For example:

-

Temperature: Store sets of samples at different temperatures (e.g., 4 °C, 25 °C, 40 °C).

-

Light Exposure: For each temperature, store one set of samples in the dark (e.g., wrapped in aluminum foil) and another set exposed to ambient laboratory light or a controlled light source.

-

-

Time-Point Analysis: At regular intervals (e.g., 0, 2, 4, 8, 24, 48 hours, and weekly thereafter), withdraw an aliquot from each sample.

-

Quantification: Analyze the concentration of the remaining this compound in each aliquot using a stability-indicating analytical method, such as HPLC, which can separate the parent compound from its degradation products. UV-Vis spectrophotometry can also be used if the degradation products do not interfere with the absorbance of the parent compound.

-

Data Analysis: Plot the concentration of this compound as a function of time for each condition. From this data, the degradation kinetics and half-life (t½) of the reagent under each condition can be determined.

Visualizations

Chemical Structure of this compound

Navigating the Stability of CADION 2B Solution: A Technical Guide to Shelf Life and Storage

Absence of comprehensive public data on the stability of CADION 2B necessitates a reliance on established chemical principles and best practices for analogous compounds. This guide provides researchers, scientists, and drug development professionals with a framework for understanding and managing the shelf life and storage conditions of this compound solution, a diazo compound used in analytical chemistry.

Recommended Storage and Handling

Proper storage is paramount to ensure the efficacy and reliability of this compound solution. The following table summarizes the recommended conditions based on general knowledge of diazo and colorimetric reagents.

| Parameter | Recommended Condition | Rationale |

| Temperature | 2-8°C (Refrigerated) | Diazo compounds are often thermally labile. Refrigeration minimizes the rate of thermal decomposition. While some sources suggest room temperature for short-term storage, long-term stability is enhanced at lower temperatures. |

| Light Exposure | Store in amber or opaque containers, protected from light. | Aromatic diazo compounds can be susceptible to photodegradation. Protection from UV and visible light is crucial to prevent the cleavage of the diazo group and subsequent loss of reactivity. |

| Atmosphere | Tightly sealed containers. For long-term storage of the solid compound, an inert atmosphere (e.g., argon or nitrogen) is advisable. | Exposure to moisture can lead to hydrolysis. Oxidative degradation is also a potential concern for many organic reagents. |

| pH of Solution | Maintain as per manufacturer's specifications, likely a neutral to slightly acidic pH. | The stability of diazonium salts is highly pH-dependent. They are generally more stable in acidic conditions. Significant deviations can accelerate degradation. |

Shelf Life Considerations

The stated shelf life for commercially available this compound solution is typically one year. However, the actual usable life of the reagent can be influenced by storage conditions and handling practices. For in-house prepared solutions, the shelf life should be determined experimentally. It is a common practice in many laboratories to prepare fresh solutions of diazo reagents for critical assays due to their limited stability in aqueous environments.

Potential Degradation Pathways

This compound, being a triazene derivative, is susceptible to several degradation pathways that can compromise its function as a colorimetric reagent. The primary modes of degradation for this class of compounds include hydrolysis, thermal decomposition, and photolysis.

Hydrolytic, Thermal, and Photolytic Degradation

The core of this compound's reactivity lies in its triazene and diazo functionalities. These groups are prone to cleavage under various conditions:

-

Hydrolysis: In aqueous solutions, the triazene linkage can undergo hydrolysis, particularly at non-optimal pH values. This can lead to the formation of various aromatic amines and other byproducts, rendering the reagent ineffective.

-

Thermal Decomposition: Heat can induce the homolytic cleavage of the diazo group, leading to the loss of nitrogen gas (N₂) and the formation of highly reactive radical species. These radicals can then participate in a variety of secondary reactions, leading to a complex mixture of degradation products.

-

Photodegradation: Exposure to light, especially UV radiation, can provide the energy needed to break the bonds within the diazo and triazene groups, initiating degradation pathways similar to thermal decomposition.

The following diagram illustrates a generalized degradation pathway for a triazene compound, which may be analogous to the degradation of this compound.

Experimental Protocols for Stability Assessment

For laboratories preparing this compound solutions in-house or wishing to validate the stability of commercial preparations beyond the manufacturer's expiry date, a forced degradation study is recommended. This involves subjecting the solution to stress conditions to accelerate degradation and identify potential degradation products.

Protocol for a Forced Degradation Study

Objective: To assess the stability of this compound solution under various stress conditions and to develop a stability-indicating analytical method.

Materials:

-

This compound solution

-

Hydrochloric acid (HCl), Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

High-intensity light source (UV and visible)

-

Temperature-controlled oven and refrigerator

-

Analytical instrumentation (e.g., UV-Vis spectrophotometer, HPLC-UV/MS)

Methodology:

-

Baseline Sample: Analyze an unstressed sample of the this compound solution to determine its initial concentration and purity profile.

-

Stress Conditions:

-

Acid Hydrolysis: Mix the this compound solution with an equal volume of 0.1 M HCl. Store at 60°C for 24 hours.

-

Base Hydrolysis: Mix the this compound solution with an equal volume of 0.1 M NaOH. Store at 60°C for 24 hours.

-

Oxidation: Mix the this compound solution with an equal volume of 3% H₂O₂. Store at room temperature for 24 hours.

-

Thermal Degradation: Store the this compound solution in a temperature-controlled oven at 60°C for 48 hours.

-

Photodegradation: Expose the this compound solution to a high-intensity light source (e.g., ICH-compliant photostability chamber) for a defined period.

-

-

Sample Analysis: At specified time points (e.g., 0, 4, 8, 12, 24, 48 hours), withdraw aliquots from each stress condition. Neutralize the acidic and basic samples before analysis. Analyze all samples using a suitable analytical method (e.g., HPLC-UV) to determine the remaining concentration of this compound and to detect the formation of any degradation products.

-

Data Evaluation:

-

Calculate the percentage degradation of this compound under each stress condition.

-

Evaluate the chromatograms for the appearance of new peaks, indicating degradation products.

-

If using HPLC-MS, attempt to identify the mass of the degradation products to elucidate the degradation pathway.

-

Assess the "mass balance," where the decrease in the active substance should be accounted for by the increase in degradation products.

-

The following diagram illustrates the workflow for a typical forced degradation study.

Conclusion

While specific, detailed stability data for this compound solution is not publicly available, a thorough understanding of the chemistry of diazo and triazene compounds provides a strong basis for its proper handling and storage. For critical applications, researchers should consider in-house validation of the solution's stability under their specific laboratory conditions. By adhering to the principles of proper storage and, where necessary, conducting experimental stability assessments, the reliability and accuracy of analytical results obtained using this compound solution can be ensured.

CADION 2B: A Comprehensive Technical Guide for Researchers

CAS Number: 6708-61-8

Chemical Formula: C₂₂H₁₆N₆O₂

This technical guide provides an in-depth overview of CADION 2B, a chemical reagent utilized in analytical chemistry. The document is intended for researchers, scientists, and drug development professionals, offering detailed information on its properties, applications, and relevant experimental protocols.

Chemical and Physical Properties

This compound is a complex organic molecule with the systematic name 1-(4-Nitro-1-naphthalenyl)-3-[4-(2-phenyldiazenyl)phenyl]-1-triazene.[1] It is recognized for its use as a chromogenic reagent in spectrophotometric analysis.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 6708-61-8 | [2][3][4][] |

| Molecular Formula | C₂₂H₁₆N₆O₂ | [2][4][][6] |

| Molecular Weight | 396.41 g/mol | [2][][6] |

| Boiling Point (Predicted) | 603.8 ± 65.0 °C | [3][][7] |

| Density (Predicted) | 1.31 ± 0.1 g/cm³ | [3][][7] |

| pKa (Predicted) | -4.97 ± 0.50 | [3][6] |

| Flash Point | 319 °C | [8] |

| Refractive Index | 1.686 | [8] |

| Melting Point | 175 °C | [8] |

Synonyms

This compound is known by several synonyms in chemical literature and databases.

Table 2: Synonyms of this compound

| Synonym | Reference |

| 1-(4-Nitro-1-naphthalenyl)-3-[4-(2-phenyldiazenyl)phenyl]-1-triazene | [1][6] |

| 1-Triazene, 1-(4-nitro-1-naphthalenyl)-3-[4-(phenylazo)phenyl]- | [2][3][][7] |

| 4-(4-Nitro-1-naphthyl-2-triazeno)azobenzene | [2][3][][7] |

| 4-[3-(4-Nitro-1-naphtyl)-2-triazeno]azobenzene | [2][3] |

| Nsc 66472 | [2][3] |

| N-[(4-nitronaphthalen-1-yl)diazenyl]-4-phenyldiazenylaniline | [3][7] |

| Cadión 2B | [6] |

| キャディオン2B | [6] |

| 시약 2B | [6] |

Applications in Analytical Chemistry

This compound is primarily employed as a sensitive and selective reagent in the spectrophotometric determination of heavy metal ions, particularly silver (Ag) and mercury (Hg). It forms colored complexes with these metals, allowing for their quantification using spectrophotometry.

Determination of Silver

A highly sensitive and selective method has been developed for the spectrophotometric determination of silver in wastewater.[2] In this method, this compound forms a dark red-violet complex with silver at a pH of 9.2 in the presence of the non-ionic surfactant Triton X-100.[2] The resulting complex exhibits an absorption maximum at 565 nm.[2] The molar absorptivity of the complex is 1.0 x 10⁵ L·mol⁻¹·cm⁻¹, and Beer's law is obeyed for silver concentrations in the range of 0.02-0.8 µg/mL.[2] The use of EDTA as a masking agent eliminates interference from many common cations and anions.[2]

Determination of Mercury

This compound is also utilized for the spectrophotometric determination of mercury(II).[][7] A study by Popa et al. (1978) outlines a method for determining Hg(II) in the range of 0.2-8 ppm.[][7] The method involves the formation of a colored complex between Hg(II) and this compound, which can then be quantified.[][7]

Experimental Protocols

General Workflow for Spectrophotometric Metal Ion Determination

Caption: General workflow for heavy metal determination using this compound.

Safety and Handling

While a specific Material Safety Data Sheet (MSDS) for this compound was not found, a safety data sheet for the related compound "Cadion" indicates that it is harmful if swallowed and may cause an allergic skin reaction.[4] Standard laboratory safety precautions should be taken when handling this compound, including the use of personal protective equipment such as gloves and safety glasses. Work should be conducted in a well-ventilated area.[4]

Conclusion

This compound is a valuable chromogenic reagent for the spectrophotometric determination of heavy metals like silver and mercury. Its high sensitivity and selectivity, particularly when used with appropriate masking agents and surfactants, make it a useful tool in environmental monitoring and analytical chemistry laboratories. Further research may explore its applications for the detection of other metal ions and the development of novel analytical methods.

References

- 1. GSRS [gsrs.ncats.nih.gov]

- 2. Spectrophotometric determination of silver with this compound and triton X-100 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound | CAS#:6708-61-8 | Chemsrc [chemsrc.com]

- 4. chemos.de [chemos.de]

- 6. Page loading... [wap.guidechem.com]

- 7. This compound Reagent Solution - Affordable Price for Accurate Ion Detection, Product Specifications [abchemicalindustries.com]

- 8. nemi.gov [nemi.gov]

In-depth Technical Guide to the Basic Applications of CADION 2B in Chemistry

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental applications of CADION 2B in analytical chemistry, with a primary focus on its role as a chromogenic reagent for the spectrophotometric determination of heavy metal ions, particularly cadmium. This document outlines the underlying chemical principles, detailed experimental protocols, and quantitative performance data associated with the use of this compound.

Core Application: Spectrophotometric Determination of Cadmium

This compound, a diazoamino compound, serves as a highly effective and selective chromogenic reagent for the quantitative analysis of cadmium (II) ions. The fundamental principle of this application lies in the formation of a stable, colored complex between this compound and cadmium ions in an alkaline medium. This complex exhibits a distinct absorption maximum in the visible spectrum, allowing for its concentration to be determined using spectrophotometry. The intensity of the color produced is directly proportional to the concentration of cadmium ions in the sample, adhering to the Beer-Lambert Law within a specific concentration range.

The reaction is valued for its sensitivity and is a common method employed in environmental monitoring, industrial quality control, and toxicological studies for the detection of trace amounts of cadmium in various matrices.

Chemical Properties of this compound

| Property | Value | Reference |

| Chemical Formula | C₂₂H₁₆N₆O₂ | |

| Molecular Weight | 396.41 g/mol | |

| CAS Number | 6708-61-8 | |

| Appearance | Crystalline Powder | |

| Solubility | Soluble in organic solvents (e.g., ethanol, acetone), sparingly soluble in water |

Experimental Protocols

The following sections provide detailed methodologies for the preparation of necessary reagents and the step-by-step procedure for the spectrophotometric determination of cadmium using this compound.

Reagent and Standard Solution Preparation

2.1.1. This compound Reagent Solution (0.05% w/v):

-

Weigh 0.05 g of this compound powder.

-

Dissolve the powder in 100 mL of ethanol (95%).

-

Store the solution in a dark, airtight container to prevent degradation.

2.1.2. Standard Cadmium Stock Solution (1000 ppm):

-

Accurately weigh 1.000 g of pure cadmium metal.

-

Dissolve the metal in a minimal amount of concentrated nitric acid (e.g., 10 mL).

-

Carefully transfer the dissolved solution to a 1000 mL volumetric flask.

-

Dilute to the mark with deionized water.

2.1.3. Working Standard Cadmium Solutions:

-

Prepare a series of working standard solutions by appropriate serial dilutions of the stock solution with deionized water to achieve concentrations in the desired analytical range (e.g., 0.1, 0.5, 1.0, 2.0, 5.0 ppm).

2.1.4. Buffer Solution (pH 9.2):

-

Prepare an ammonium chloride-ammonia buffer solution by dissolving 17.5 g of ammonium chloride in 150 mL of deionized water, adding 142 mL of concentrated ammonia solution, and diluting to 250 mL with deionized water. Adjust the pH to 9.2 using a pH meter.

2.1.5. Masking Agent Solution (e.g., 5% w/v Potassium Cyanide - CAUTION: HIGHLY TOXIC ):

-

Dissolve 5 g of potassium cyanide in 100 mL of deionized water. This solution should be handled with extreme care in a well-ventilated fume hood, following all institutional safety protocols.

Spectrophotometric Determination of Cadmium

2.2.1. Calibration Curve Construction:

-

Pipette 10 mL of each working standard cadmium solution into a series of 50 mL volumetric flasks.

-

To each flask, add 5 mL of the buffer solution (pH 9.2) and 2 mL of the this compound reagent solution.

-

If interfering ions are expected, add an appropriate masking agent (e.g., 1 mL of 5% KCN solution).

-

Dilute to the 50 mL mark with deionized water and mix thoroughly.

-

Allow the color to develop for a specified time (e.g., 15 minutes).

-

Measure the absorbance of each solution at the wavelength of maximum absorbance (λmax) of the cadmium-CADION 2B complex (typically around 560 nm) using a spectrophotometer. Use a reagent blank (containing all reagents except cadmium) to zero the instrument.

-

Plot a calibration curve of absorbance versus cadmium concentration.

2.2.2. Analysis of an Unknown Sample:

-

Take a known volume of the sample solution and place it in a 50 mL volumetric flask.

-

Follow steps 2-6 as described in the calibration curve construction.

-

Determine the concentration of cadmium in the sample by comparing its absorbance to the calibration curve.

Quantitative Data Summary

| Parameter | Value |

| Wavelength of Maximum Absorbance (λmax) | ~560 nm |

| Optimum pH Range | 9.0 - 9.5 |

| Molar Absorptivity (ε) | Varies depending on conditions, typically in the order of 10⁴ L·mol⁻¹·cm⁻¹ |

| Beer's Law Range | Typically up to ~5 ppm of Cadmium |

| Stoichiometry of Cd:this compound Complex | 1:2 |

Mandatory Visualizations

Experimental Workflow for Cadmium Determination

Caption: Workflow for the spectrophotometric determination of cadmium using this compound.

Logical Relationship of Components in Spectrophotometric Analysis

Caption: Relationship between components in the this compound method for cadmium analysis.

Interferences and Selectivity

The determination of cadmium using this compound can be subject to interference from other metal ions that may also form colored complexes with the reagent under similar conditions. Common interfering ions include copper (Cu²⁺), nickel (Ni²⁺), cobalt (Co²⁺), and zinc (Zn²⁺).

To enhance the selectivity of the method, masking agents are often employed. These are substances that form stable, colorless complexes with the interfering ions, preventing them from reacting with this compound. A common masking agent for this purpose is potassium cyanide (KCN), which forms stable cyano complexes with many interfering transition metals. The use of KCN requires strict adherence to safety protocols due to its high toxicity. Alternatively, other masking agents like thiourea or tartrate can be used depending on the specific sample matrix.

The logical workflow for handling interferences is as follows:

Caption: Logical workflow for mitigating interferences in cadmium analysis with this compound.

Methodological & Application

Application Note: Spectrophotometric Determination of Silver Using CADION 2B

Abstract

This application note details a highly sensitive and selective spectrophotometric method for the determination of silver (Ag) ions in aqueous solutions using CADION 2B as a chromogenic reagent. In an alkaline medium (pH 9.2) and in the presence of the non-ionic surfactant Triton X-100, silver forms a distinct dark red-violet complex with this compound. This complex exhibits a maximum absorbance at 565 nm, allowing for the quantitative determination of silver concentrations. The method is characterized by its high molar absorptivity and adherence to Beer's law over a defined concentration range, making it suitable for various research and quality control applications, including the analysis of wastewater samples.

Quantitative Data Summary

The spectrophotometric method for the determination of silver using this compound is characterized by the following analytical parameters:

| Parameter | Value | Reference |

| Wavelength of Maximum Absorbance (λmax) | 565 nm | [1] |

| Optimal pH | 9.2 | [1] |

| Molar Absorptivity (ε) | 1.0 x 10⁵ L·mol⁻¹·cm⁻¹ | [1] |

| Beer's Law Range | 0.02 - 0.8 µg/mL | [1] |

| Color of Complex | Dark Red-Violet | [1] |

| Surfactant Used | Triton X-100 | [1] |

| Primary Interfering Ions | Cl⁻, Br⁻, I⁻, S²⁻, CN⁻ | [1] |

| Masking Agent | EDTA (for other cations) | [1] |

Experimental Protocol

This protocol outlines the step-by-step procedure for the spectrophotometric determination of silver using this compound.

Reagents and Materials

-

Standard Silver Solution (1000 µg/mL): Dissolve 0.1575 g of analytical grade silver nitrate (AgNO₃) in deionized water and dilute to 100 mL in a volumetric flask.

-

Working Silver Standards: Prepare a series of working standards by appropriate dilution of the stock solution with deionized water to cover the linear range of 0.02 to 0.8 µg/mL.

-

This compound Solution (0.05% w/v): Dissolve 50 mg of this compound in 100 mL of ethanol.

-

Buffer Solution (pH 9.2): Prepare a boric acid-sodium hydroxide buffer or a similar buffer system and adjust the pH to 9.2.

-

Triton X-100 Solution (2% v/v): Dilute 2 mL of Triton X-100 to 100 mL with deionized water.

-

EDTA Solution (0.1 M): Dissolve 3.722 g of disodium EDTA in 100 mL of deionized water.

-

Spectrophotometer: A UV-Vis spectrophotometer capable of measuring absorbance at 565 nm.

-

Cuvettes: 1 cm path length quartz or glass cuvettes.

-

Volumetric flasks, pipettes, and other standard laboratory glassware.

Preparation of the Calibration Curve

-

Into a series of 10 mL volumetric flasks, pipette aliquots of the working silver standard solutions to obtain final concentrations of 0.0, 0.1, 0.2, 0.4, 0.6, and 0.8 µg/mL. The flask with 0.0 µg/mL will serve as the reagent blank.

-

To each flask, add 1.0 mL of the pH 9.2 buffer solution.

-

Add 1.0 mL of the 2% Triton X-100 solution to each flask and mix well.

-

Add 1.0 mL of the 0.05% this compound solution to each flask.

-

If interfering cations are expected in the samples, add a small volume of EDTA solution as a masking agent.[1]

-

Dilute each flask to the 10 mL mark with deionized water and mix thoroughly.

-

Allow the solutions to stand for 10 minutes for complete color development.

-

Set the spectrophotometer to a wavelength of 565 nm.

-

Zero the spectrophotometer using the reagent blank.

-

Measure the absorbance of each standard solution.

-

Plot a calibration curve of absorbance versus the concentration of silver (µg/mL).

Analysis of Unknown Samples

-

Take a known volume of the sample solution (pre-treated if necessary to remove interfering ions) and place it in a 10 mL volumetric flask.

-

Follow steps 2-7 as described in the calibration curve preparation.

-

Measure the absorbance of the sample solution at 565 nm against the reagent blank.

-

Determine the concentration of silver in the sample by interpolating the absorbance value from the calibration curve.

-

Calculate the original concentration of silver in the sample, accounting for any dilutions made.

Visualizations

Experimental Workflow Diagram

Caption: Workflow for the spectrophotometric determination of silver using this compound.

References

Application Notes & Protocols: Spectrophotometric Determination of Cadmium in Water Samples using CADION 2B

Introduction

Cadmium is a toxic heavy metal that poses significant risks to human health and the environment.[1] Its presence in water sources, often stemming from industrial discharge and agricultural runoff, necessitates sensitive and reliable detection methods.[1] The United States Environmental Protection Agency (EPA) and the World Health Organization (WHO) have established maximum contaminant levels for cadmium in drinking water at 0.005 mg/L and 0.003 mg/L, respectively.[1] This application note provides a detailed protocol for the spectrophotometric determination of cadmium in water samples using CADION 2B, a chromogenic reagent that forms a colored complex with cadmium ions. This method is suitable for laboratory settings and can be adapted for various water matrices.

Principle

The method is based on the reaction of cadmium ions (Cd²⁺) with this compound in an alkaline medium. The formation of the cadmium-CADION 2B complex results in a distinct color change, and the intensity of the color, measured as absorbance, is directly proportional to the concentration of cadmium in the sample. The reaction is rapid and sensitive, allowing for the quantification of cadmium at low concentrations.

Quantitative Data Summary

The following table summarizes the key quantitative parameters of the this compound method for cadmium detection.

| Parameter | Value | Reference |

| Linear Range | 0.025 - 0.75 mg/L | [2] |

| Wavelength of Maximum Absorbance (λmax) | 525 nm | [2] |

| Reaction Time | 2 minutes | [2] |

| pH Range | 3 - 11 | [2] |

| Sample Temperature Range | 10 - 40 °C | [2] |

Experimental Protocols

Reagent Preparation

a. Standard Cadmium Solution (1000 mg/L):

-

Dissolve 1.000 g of pure cadmium metal in a minimal amount of concentrated nitric acid.

-

Dilute to 1000 mL with deionized water in a volumetric flask.

-

Alternatively, use a commercially available certified cadmium standard solution.

b. Working Cadmium Standards:

-

Prepare a series of working standards by diluting the stock solution with deionized water. For the linear range of 0.025 - 0.75 mg/L, suitable concentrations would be 0.025, 0.05, 0.1, 0.25, 0.5, and 0.75 mg/L.

c. This compound Reagent Solution:

-

The specific formulation for the this compound reagent as part of a commercial test kit (e.g., from Merck Spectroquant® or Lovibond) is proprietary.[2] For laboratory preparation, a typical formulation involves dissolving this compound powder in an appropriate solvent, often with a stabilizing agent. As a general guideline:

-

Dissolve 0.05 g of this compound in 100 mL of ethanol or a suitable organic solvent. The stability of this solution should be determined.

-

d. Buffer and Masking Agent Solution (Reagent Cd-1K and Cd-2K equivalent):

-

Commercial kits utilize a multi-part reagent system to control pH and mask interfering ions.[2] A laboratory-prepared analogue would involve:

-

Alkaline Buffer: A borate or ammonia buffer to maintain the optimal pH for complex formation.

-

Masking Agents: A solution containing agents like citrate, tartrate, or cyanide (use with extreme caution and proper safety measures) to prevent interference from other metal ions.

-

Sample Preparation

-

Water samples should be collected in clean plastic or glass bottles.

-

For the determination of dissolved cadmium, filter the sample through a 0.45 µm membrane filter.

-

If total cadmium is to be determined, an acid digestion step is required to break down complexed and colloidal forms of cadmium.[2]

-

The pH of the water sample should be between 3 and 11.[2] Adjust if necessary with dilute acid or base.

Measurement Procedure

-

Blank Preparation:

-

Pipette 5 mL of deionized water into a reaction vial.[2]

-

Add 0.2 mL of the buffer/masking agent solution (equivalent to Reagenz Cd-1K).[2]

-

Add the specified amount of the second reagent component (equivalent to Cd-2K, which may contain the chromogen).[2]

-

Close the vial and shake to dissolve the contents.[2]

-

-

Sample Preparation:

-

Reaction:

-

Allow the reaction to proceed for 2 minutes.[2]

-

-

Spectrophotometric Measurement:

-

Calibration Curve:

-

Prepare and measure the absorbance of the working cadmium standards using the same procedure as for the sample.

-

Plot a graph of absorbance versus cadmium concentration.

-

-

Concentration Determination:

-

Determine the cadmium concentration in the sample by comparing its absorbance to the calibration curve.

-

Visualizations

References

Application Notes and Protocols: Preparation and Use of CADION 2B Reagent for Analytical Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

CADION 2B is a chromogenic reagent utilized in analytical chemistry for the spectrophotometric determination of various metal ions. It is particularly noted for its application in detecting heavy metals such as cadmium, mercury, and copper, as well as other ions like silver.[] The reagent forms colored complexes with these metal ions, and the intensity of the color, measured by a spectrophotometer, is proportional to the concentration of the analyte. This property makes this compound a valuable tool in environmental monitoring, water quality analysis, clinical diagnostics, and industrial quality control.[]

Chemical Properties

| Property | Value | Reference |

| CAS Number | 6708-61-8 | [2][3] |

| Molecular Formula | C22H16N6O2 | [][2][3][4] |

| Molecular Weight | 396.41 g/mol | [][2][5] |

| Synonyms | 1-(4-Nitro-1-naphthalenyl)-3-[4-(phenylazo)phenyl]-1-triazene, 4-(4-Nitro-1-naphthyl-2-triazeno)azobenzene | [] |

| Appearance | Solid powder | [6] |

Principle of Operation

This compound functions as a ligand that forms a stable complex with specific metal ions. This complexation results in a shift in the maximum absorbance wavelength (λmax) of the solution, allowing for the quantitative determination of the metal ion of interest. The formation of the metal-CADION 2B complex is typically pH-dependent, and the use of masking agents can be employed to minimize interferences from other ions.

Experimental Protocol: Spectrophotometric Determination of Cadmium (II) using this compound

This protocol outlines a general procedure for the determination of Cadmium (Cd²⁺) in an aqueous sample.

1. Materials and Reagents:

-

This compound powder (≥95% purity)[]

-

N,N-Dimethylformamide (DMF)

-

Standard Cadmium (II) solution (1000 ppm)

-

Buffer solution (e.g., Sodium tetraborate)

-

Triton X-100 (optional, as a surfactant to enhance sensitivity)

-

Mixed masking agent (e.g., citrate, sulphocarbamide, triethanolamine)[7]

-

Deionized water

2. Preparation of Reagent Solutions:

-

This compound Reagent Solution (0.05% w/v): Dissolve 0.05 g of this compound powder in 100 mL of N,N-Dimethylformamide (DMF).

-

Standard Cadmium (II) Working Solutions: Prepare a series of standard solutions by diluting the 1000 ppm stock solution with deionized water to achieve concentrations in the desired linear range (e.g., 0.1 - 1.0 ppm).

-

Buffer Solution: Prepare a buffer solution to maintain the optimal pH for the complex formation. For instance, a sodium tetraborate buffer can be prepared by dissolving 20 g of sodium tetraborate in 500 mL of deionized water and adjusting the pH with 1 M sodium hydroxide.[7]

-

Triton X-100 Solution (2% v/v): If used, dissolve 2 mL of Triton X-100 in 100 mL of deionized water.[7]

3. Spectrophotometric Measurement Procedure:

-

To a 25 mL volumetric flask, add an aliquot of the sample solution containing an unknown amount of cadmium.

-

Add the buffer solution to adjust the pH to the optimal range.

-

Add the mixed masking agent to complex with interfering ions.

-

Add the this compound reagent solution and Triton X-100 solution (if applicable).

-

Dilute to the mark with deionized water and mix thoroughly.

-

Allow the color to develop for the recommended time.

-

Measure the absorbance of the solution at the wavelength of maximum absorbance (λmax) against a reagent blank. The λmax for the Cd(II)-DAPAB complex (a similar reagent) is 520 nm, while the reagent blank is at 430 nm.[7] The specific λmax for the Cd(II)-CADION 2B complex should be determined experimentally.

-

Construct a calibration curve by plotting the absorbance of the standard solutions versus their concentrations.

-

Determine the concentration of cadmium in the sample from the calibration curve.

Quantitative Data Summary

The following table summarizes typical quantitative data for the spectrophotometric determination of metal ions using this compound and similar reagents. Note that specific values may vary depending on the exact experimental conditions.

| Parameter | Value | Notes | Reference |

| Analyte | Hg(II) | [] | |

| Linear Range | 0.2 - 8 ppm | With this compound | [] |

| Analyte | Cadmium(II) | Using a similar reagent (DAPAB) | [7] |

| Linear Range | 0 - 12.5 µg per 25 ml | [7] | |

| Apparent Molar Absorptivity | 1.85 x 10⁵ L mol⁻¹ cm⁻¹ | [7] | |

| Sandell's Sensitivity | 0.00061 µg cm⁻² | [7] | |

| λmax of Complex | 520 nm | [7] | |

| λmax of Reagent Blank | 430 nm | [7] |

Stability and Storage

-

This compound Powder: Store in a cool, dry, and well-ventilated area away from strong acids and oxidizing agents.[8]

-

This compound Reagent Solution: The prepared reagent solution has a shelf life of one year when stored at room temperature.[8] It is advisable to store the solution in a dark bottle to prevent photodegradation.

Diagrams

Caption: Workflow for Cadmium (II) determination using this compound.

Caption: Chelation of Cadmium (II) by this compound for detection.

References

- 2. Page loading... [wap.guidechem.com]

- 3. echemi.com [echemi.com]

- 4. GSRS [gsrs.ncats.nih.gov]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. Cadion for spectrophotometric det. of Cd, Ni, = 98.0 5392-67-6 [sigmaaldrich.com]

- 7. nopr.niscpr.res.in [nopr.niscpr.res.in]

- 8. This compound Reagent Solution - Affordable Price for Accurate Ion Detection, Product Specifications [abchemicalindustries.com]

Application Notes and Protocols: Standard Operating Procedure for Heavy Metal Analysis with CADION 2B

For Researchers, Scientists, and Drug Development Professionals

Introduction

CADION 2B is a chromogenic agent utilized in the spectrophotometric determination of various heavy metals. This document provides a detailed standard operating procedure (SOP) for the analysis of heavy metals using this compound, with a focus on silver (Ag) and zinc (Zn), for which this reagent has been specifically documented. The protocol outlines the necessary reagents, equipment, and a step-by-step guide for sample preparation, analysis, and data interpretation. While this compound has demonstrated high sensitivity for certain metals, its broader application for a wide range of heavy metals requires further validation.

Principle

The spectrophotometric analysis of heavy metals using this compound is based on the formation of a colored complex between the metal ion and the organic reagent. The intensity of the color, which is directly proportional to the concentration of the metal ion, is measured using a spectrophotometer at a specific wavelength. The presence of a surfactant, such as Triton X-100, can enhance the sensitivity and stability of the complex.

Experimental Protocols

Reagent and Equipment

Reagents:

-

This compound Solution (0.05% w/v): Dissolve 0.05 g of this compound in 100 mL of a suitable organic solvent like ethanol or dimethylformamide (DMF).

-

Standard Metal Stock Solution (1000 ppm): Procure certified standard solutions for the heavy metals of interest (e.g., Ag, Zn).

-

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with deionized water to the desired concentrations (e.g., 0.1, 0.5, 1.0, 2.0, 5.0 ppm).

-

Buffer Solution: A buffer solution is required to maintain the optimal pH for the complex formation. For instance, a pH 9.2 buffer is used for silver analysis.[1]

-

Triton X-100 Solution (2% v/v): Prepare a 2% aqueous solution of Triton X-100.

-

Masking Agents (e.g., EDTA): To avoid interference from other metal ions, a masking agent like EDTA may be necessary.[1]

-

Acids and Bases: For pH adjustment and sample digestion (e.g., Nitric Acid, Sodium Hydroxide).

-

Deionized Water

Equipment:

-

UV-Visible Spectrophotometer

-

pH meter

-

Volumetric flasks and pipettes

-

Beakers and other standard laboratory glassware

-

Analytical balance

Sample Preparation

The sample preparation method will vary depending on the matrix (e.g., water, soil, biological tissue, drug product). A general procedure for aqueous samples is provided below. For solid samples, an acid digestion step is typically required to bring the metals into solution.

Aqueous Sample Preparation:

-

Collect the aqueous sample in a clean, acid-washed container.

-

Acidify the sample with nitric acid to a pH < 2 to prevent precipitation of metal ions.

-

Filter the sample through a 0.45 µm filter to remove any particulate matter.

-

The filtered sample is now ready for analysis.

Analytical Procedure

-

Blank Preparation: In a 25 mL volumetric flask, add all the reagents except for the sample or standard solution (i.e., buffer, Triton X-100, masking agent, and deionized water).

-

Standard Preparation: Into a series of 25 mL volumetric flasks, pipette known volumes of the working standard solutions. Add the buffer solution to achieve the optimal pH, followed by the Triton X-100 solution and any necessary masking agents. Dilute to the mark with deionized water and mix well.

-

Sample Preparation: In a 25 mL volumetric flask, take an appropriate aliquot of the prepared sample. Add the same reagents as in the standard preparation step and dilute to the mark with deionized water.

-

Color Development: Allow the solutions to stand for the recommended time to ensure complete color development.

-

Spectrophotometric Measurement:

-

Set the spectrophotometer to the wavelength of maximum absorbance (λmax) for the metal-CADION 2B complex. For example, the Ag-CADION 2B complex has a λmax of 565 nm.[1]

-

Zero the instrument using the blank solution.

-

Measure the absorbance of the standards and the sample.

-

-

Calibration Curve: Plot a graph of absorbance versus the concentration of the standard solutions.

-

Concentration Determination: Determine the concentration of the heavy metal in the sample by interpolating its absorbance on the calibration curve.

Quantitative Data

| Parameter | Silver (Ag) | Zinc (Zn) |

| Wavelength (λmax) | 565 nm[1] | Not Specified |

| Molar Absorptivity | 1.0 x 10⁵ L·mol⁻¹·cm⁻¹[1] | Not Specified |

| Linearity Range | 0.02 - 0.8 µg/mL[1] | Not Specified |

| Optimal pH | 9.2[1] | Not Specified |

| Surfactant | Triton X-100[1] | Triton X-100[2] |

| Masking Agent | EDTA[1] | Not Specified |

Interferences

Several ions can interfere with the determination of heavy metals using this compound. For silver analysis, anions such as chloride (Cl⁻), bromide (Br⁻), iodide (I⁻), sulfide (S²⁻), and cyanide (CN⁻) are known to interfere and should be absent from the sample.[1] The use of a suitable masking agent, such as EDTA, can help to eliminate interferences from many cations.[1]

Visualizations

Experimental Workflow for Heavy Metal Analysis using this compound

Caption: Workflow for heavy metal analysis using this compound.

Logical Relationship of Spectrophotometric Analysis

Caption: Principle of spectrophotometric heavy metal analysis.

References

Application Notes and Protocols for CADION 2B Assay in Wastewater and Environmental Samples

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the determination of cadmium (Cd²⁺) in wastewater and environmental samples using the CADION 2B assay. This spectrophotometric method offers a sensitive and reliable means of quantifying cadmium concentrations, a critical aspect of environmental monitoring and ensuring water quality.

Principle

The this compound assay is a colorimetric method based on the formation of a stable, colored complex between cadmium ions and the organic reagent this compound (4-(4-Nitro-1-naphthyl-2-triazeno)azobenzene). In an alkaline medium and in the presence of a non-ionic surfactant such as Triton X-100, which enhances color development and stability, the complex exhibits a distinct absorbance maximum that can be measured spectrophotometrically. The intensity of the color is directly proportional to the concentration of cadmium in the sample. To mitigate the interference from other metal ions commonly found in wastewater and environmental samples, a specially formulated masking solution is employed.

Quantitative Data

The performance of the this compound assay for cadmium determination has been documented in various studies. The following table summarizes key quantitative parameters.

| Parameter | Value | Reference |

| Molar Absorptivity (ε) | 1.19 x 10⁵ L·mol⁻¹·cm⁻¹ | [1] |

| Wavelength of Maximum Absorbance (λmax) | 480 nm | [1] |

| Linear Range | 0 - 8 µg of Cd²⁺ in a 25 mL final volume | [1] |

| Typical Cadmium Concentrations in Industrial Wastewater | 0.04 - 0.18 mg/L | [2][3] |

Experimental Protocols

This section provides a detailed, step-by-step methodology for performing the this compound assay on wastewater and environmental water samples.

Reagent and Solution Preparation

-

Standard Cadmium Stock Solution (1000 ppm): Dissolve 1.000 g of pure cadmium metal in a minimal amount of concentrated nitric acid (HNO₃). Gently heat to aid dissolution. After cooling, quantitatively transfer the solution to a 1000 mL volumetric flask and dilute to the mark with deionized water.

-

Working Cadmium Standard Solutions: Prepare a series of working standards by appropriate dilution of the stock solution with deionized water to cover the expected concentration range of the samples.

-

This compound Reagent Solution (0.05% w/v): Dissolve 0.05 g of this compound in 100 mL of ethanol.

-

Triton X-100 Solution (2% v/v): Dilute 2 mL of Triton X-100 to 100 mL with deionized water.

-

Alkaline Buffer Solution (pH ~11-12): Prepare a buffer solution using sodium tetraborate (Na₂B₄O₇·10H₂O) and adjust the pH to the desired alkaline range with a sodium hydroxide (NaOH) solution. The optimal pH should be determined experimentally but is typically around 11.5.

-

Mixed Masking Solution: This solution is crucial for eliminating interference from other metal ions. Prepare by dissolving ascorbic acid, Rochelle salt (potassium sodium tartrate), potassium cyanide (KCN), and potassium fluoride (KF) in deionized water. The exact concentrations of each component should be optimized based on the expected interferents in the sample matrix. A reported effective mixture involves a combination of these reagents to complex interfering ions[1]. Caution: Potassium cyanide is highly toxic. Handle with extreme care in a well-ventilated fume hood and follow all institutional safety protocols.

-

Formalin Solution (Formaldehyde): Used for demasking the cadmium-cyanide complex.

Sample Preparation

-

Collect wastewater or environmental water samples in clean, acid-washed polyethylene or glass bottles.

-